

A Technical Guide to Fast Red Violet LB Salt in Cytochemical Staining

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Compound of Interest

Compound Name: *Fast Red Violet LB*

Cat. No.: *B1591228*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Fast Red Violet LB** salt, a critical chromogenic substrate used in enzyme histochemistry and cytochemistry. We will explore its mechanism of action, key applications, and detailed protocols for its use in visualizing enzyme activity in cellular and tissue contexts.

Introduction

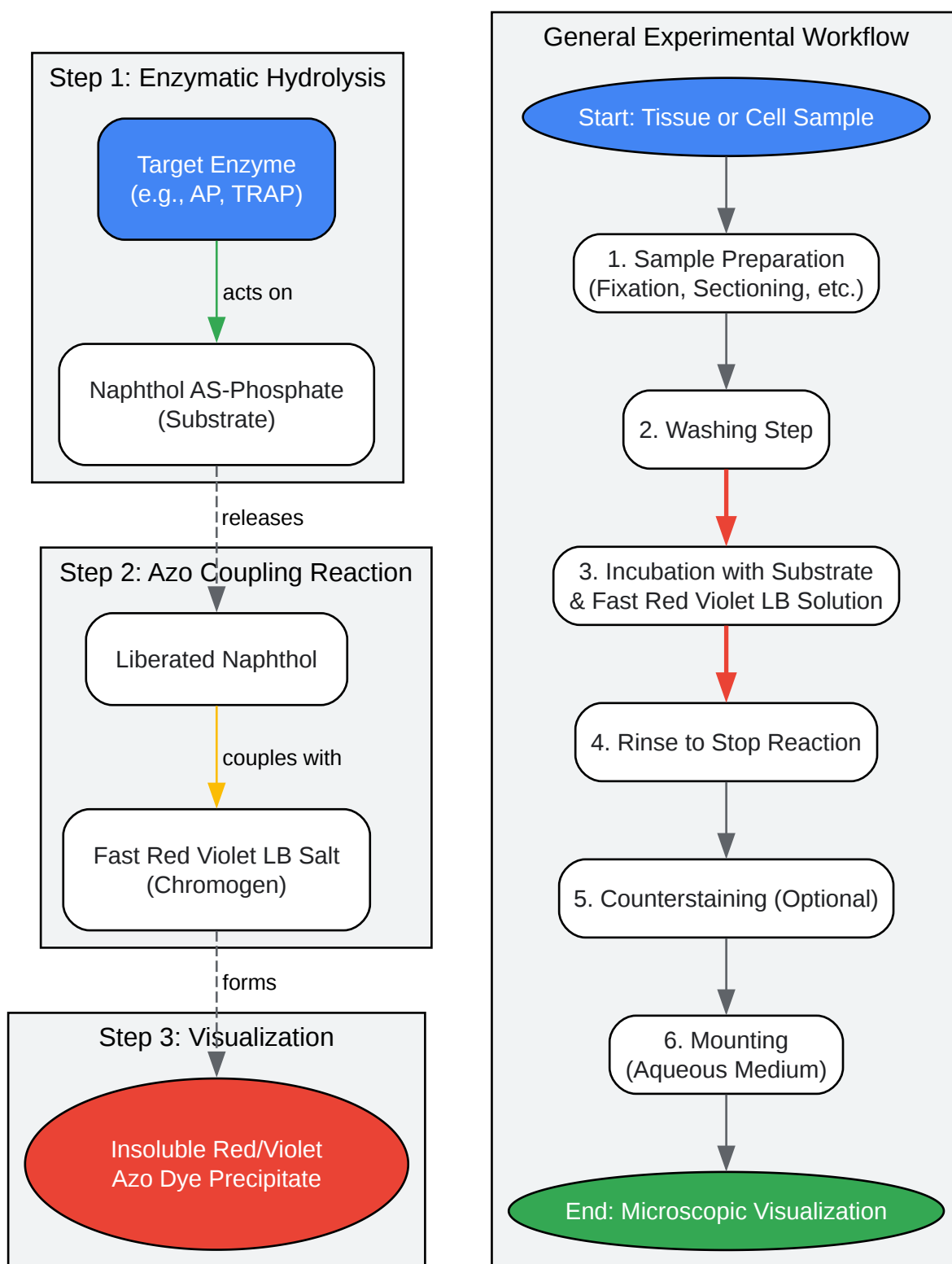
Fast Red Violet LB salt is a diazonium salt that serves as a vital tool in histology, cytology, and immunohistochemistry.^[1] Its primary function is as a chromogen, which reacts to form a colored precipitate, enabling the visualization of specific enzyme activities. It is particularly prominent in the detection of phosphatases, such as alkaline phosphatase (AP) and acid phosphatase (ACP).^{[1][2]} The salt is instrumental in diverse research areas, including bone metabolism studies, where it is used to identify osteoclasts through tartrate-resistant acid phosphatase (TRAP) staining, and in hematology for the leukocyte alkaline phosphatase (LAP) test.^{[1][3][4][5][6]}

Principle of Staining: The Azo Coupling Reaction

The utility of **Fast Red Violet LB** salt is based on an azo coupling reaction. The process begins with the enzymatic hydrolysis of a specific substrate, typically a naphthol derivative like Naphthol AS-MX phosphate or Naphthol AS-BI phosphate.^[1]

- **Enzymatic Action:** An enzyme, such as alkaline or acid phosphatase, cleaves the phosphate group from the naphthol substrate.
- **Liberation of Naphthol:** This hydrolysis releases a reactive naphthol compound at the precise location of the enzyme.
- **Azo Coupling:** The liberated naphthol immediately couples with the **Fast Red Violet LB** diazonium salt present in the solution.
- **Precipitation:** This reaction forms a brilliant, insoluble red or violet azo dye precipitate, which marks the site of enzyme activity for microscopic visualization.^{[1][2]}

The following diagram illustrates the fundamental mechanism of action.



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